Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol
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Overview
Description
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a compound that combines the properties of acetic acid and a bicyclic ether structure. The compound is known for its unique chemical structure, which includes a seven-membered ring with an oxygen atom, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including 7-oxabicyclo[4.1.0]heptan-2-ol, can be achieved through several methods. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of enantiomerically enriched derivatives, which are useful in asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods: In industrial settings, the production of 7-oxabicyclo[4.1.0]heptane derivatives often involves catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis isomer can be isomerized into the more stable trans isomer using metallic sodium .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[4.1.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of cyclohexene by dendritic complexes can produce 7-oxabicyclo[4.1.0]heptan-2-one .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like dendritic complexes and reducing agents such as NADPH-dependent 3-quinuclidinone reductases . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include 7-oxabicyclo[4.1.0]heptan-2-one and other derivatives that can be further utilized in various applications .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptan-2-ol and its derivatives have significant applications in scientific research. They are used as substrates to investigate the substrate specificity of enzymes like NADPH-dependent 3-quinuclidinone reductases . Additionally, these compounds are valuable in the synthesis of polymers, bioactive compounds, and natural products .
Mechanism of Action
The mechanism of action of 7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets and pathways in biological systems. For instance, it can act as a substrate for specific enzymes, leading to the formation of various products through enzymatic reactions . The compound’s unique structure allows it to participate in stereoselective reactions, making it a valuable tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-oxabicyclo[4.1.0]heptan-2-ol include 7-oxabicyclo[2.2.1]heptane, 1,2-epoxycyclohexane, and 1,4-epoxycyclohexane .
Uniqueness: What sets 7-oxabicyclo[4.1.0]heptan-2-ol apart from these similar compounds is its specific ring structure and the presence of the hydroxyl group at the second position. This unique structure allows it to undergo specific reactions and form distinct products that are not achievable with other similar compounds .
Conclusion
Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry and biology. Its unique structure and reactivity make it a valuable tool for the synthesis of various bioactive compounds and polymers.
Properties
CAS No. |
84414-68-6 |
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Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2.C2H4O2/c7-4-2-1-3-5-6(4)8-5;1-2(3)4/h4-7H,1-3H2;1H3,(H,3,4) |
InChI Key |
ZCTDGNRTQGPDII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(C2C(C1)O2)O |
Origin of Product |
United States |
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